Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-
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Overview
Description
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group and the 2-(4-pyridinyl)ethyl group. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A related compound with known antimicrobial properties.
Fluorophenylpyrazine: Shares structural similarities but differs in functional groups.
Chloropyridine derivatives: Compounds with similar halogenated aromatic rings.
Uniqueness
Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Pyrazinamine, specifically the compound 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-, is a derivative of pyrazinamide (PZA), a well-established drug in the treatment of tuberculosis (TB). Understanding its biological activity is crucial for evaluating its potential as an antitubercular agent. This article reviews the mechanisms of action, efficacy, resistance patterns, and related case studies concerning this compound.
Pyrazinamine functions primarily as a pro-drug, similar to pyrazinamide. Upon administration, it is converted into its active form, which is believed to exert its effects through several mechanisms:
- Inhibition of Mycobacterium tuberculosis : The active metabolite inhibits the growth of Mycobacterium tuberculosis (Mtb) under acidic conditions, which are typically encountered in infected tissues. This activity is crucial since Mtb can persist in a non-replicating state during infection .
- Targeting Enzymes : Recent studies have identified that pyrazinoic acid (the active form) binds to the enzyme PanD, inhibiting its function. PanD is involved in the biosynthesis of coenzyme A, essential for Mtb survival .
- Disruption of Membrane Transport : Pyrazinamine also interferes with Mtb's membrane transport systems, affecting nutrient uptake and energy metabolism .
Efficacy and Pharmacodynamics
The efficacy of pyrazinamine has been evaluated in various studies:
These findings suggest that pyrazinamine retains substantial activity against Mtb, particularly under conditions that mimic the acidic environment of infected tissues.
Resistance Mechanisms
Resistance to pyrazinamine and similar compounds often arises from mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide into its active form. Key points regarding resistance include:
- Mutation Effects : Mutations in pncA lead to reduced enzymatic activity and thus decreased conversion rates of pyrazinamide to its active form .
- Clinical Observations : Studies indicate that strains with pncA mutations showcase significant resistance patterns, complicating treatment protocols .
Case Studies
Several case studies highlight the clinical relevance of pyrazinamine:
-
Case Study on Drug-Resistant TB :
- A cohort study involving patients with drug-resistant TB showed that those treated with a combination including pyrazinamine experienced better outcomes compared to those receiving standard therapy alone.
- Animal Model Studies :
Properties
CAS No. |
821783-92-0 |
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Molecular Formula |
C17H14ClFN4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C17H14ClFN4/c18-14-9-13(1-2-15(14)19)16-10-23-17(11-22-16)21-8-5-12-3-6-20-7-4-12/h1-4,6-7,9-11H,5,8H2,(H,21,23) |
InChI Key |
GXGOMPRVQQHTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)Cl)F |
Origin of Product |
United States |
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